3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone 3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 477333-05-4
VCID: VC16174674
InChI: InChI=1S/C22H17ClN2OS/c1-15-6-2-3-7-16(15)14-27-22-24-20-9-5-4-8-19(20)21(26)25(22)18-12-10-17(23)11-13-18/h2-13H,14H2,1H3
SMILES:
Molecular Formula: C22H17ClN2OS
Molecular Weight: 392.9 g/mol

3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone

CAS No.: 477333-05-4

Cat. No.: VC16174674

Molecular Formula: C22H17ClN2OS

Molecular Weight: 392.9 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone - 477333-05-4

Specification

CAS No. 477333-05-4
Molecular Formula C22H17ClN2OS
Molecular Weight 392.9 g/mol
IUPAC Name 3-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one
Standard InChI InChI=1S/C22H17ClN2OS/c1-15-6-2-3-7-16(15)14-27-22-24-20-9-5-4-8-19(20)21(26)25(22)18-12-10-17(23)11-13-18/h2-13H,14H2,1H3
Standard InChI Key KHRLIRGWWBCFOR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone has the molecular formula C<sub>22</sub>H<sub>17</sub>ClN<sub>2</sub>OS and a molecular weight of 392.9 g/mol. Its IUPAC name is 3-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one, reflecting the substitution pattern on the quinazolinone backbone. The presence of a chlorine atom at the para position of the phenyl ring and a methyl group on the benzylthio moiety influences its electronic and steric properties, which are critical for target binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>17</sub>ClN<sub>2</sub>OS
Molecular Weight392.9 g/mol
CAS Number476484-77-2
IUPAC Name3-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one
Canonical SMILESCC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

The compound’s structure has been validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). X-ray crystallography of analogous quinazolinones confirms the planar arrangement of the quinazoline core, which facilitates interactions with hydrophobic pockets in enzyme active sites .

Synthesis and Chemical Modifications

Synthetic Routes

The synthesis of 3-(4-chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone typically involves multi-step protocols common to quinazolinone derivatives. A representative pathway includes:

  • Condensation: Anthranilic acid derivatives react with phenyl isothiocyanate in the presence of triethylamine to form 2-mercaptoquinazolin-4(3H)-one intermediates .

  • Alkylation: The thiol group undergoes alkylation with 2-methylbenzyl bromide or chloride, introducing the benzylthio substituent .

  • Substitution: A 4-chlorophenyl group is introduced at position 3 via nucleophilic aromatic substitution or Ullmann-type coupling .

Yields for these steps range from 38% to 97%, depending on reaction conditions and purification methods . Modifications to the benzylthio group (e.g., varying methyl positions) significantly alter biological activity, underscoring the importance of regioselectivity in synthesis .

Table 2: Optimization of Synthetic Parameters

StepReagents/ConditionsYield (%)
CondensationEtOH, Et<sub>3</sub>N, RT38–97
AlkylationK<sub>2</sub>CO<sub>3</sub>, acetone, reflux48–97
SubstitutionCuI, DMF, 100°C60–85

Biological Activity and Mechanism of Action

Dual EGFR/VEGFR-2 Inhibition

This compound exhibits potent inhibitory activity against EGFR (IC<sub>50</sub> = 42 nM) and VEGFR-2 (IC<sub>50</sub> = 58 nM), two kinases critical for tumor proliferation and angiogenesis. Molecular docking studies reveal that the 4-chlorophenyl group occupies the hydrophobic back pocket of EGFR, while the benzylthio moiety forms hydrogen bonds with Lys721 and Asp831 in the ATP-binding site. Similarly, in VEGFR-2, the quinazolinone core interacts with Cys919, stabilizing the inactive conformation of the kinase .

Anticancer Efficacy

In vitro assays demonstrate dose-dependent cytotoxicity against human cancer cell lines, including A549 (lung) and MCF-7 (breast), with GI<sub>50</sub> values of 1.2–2.8 μM. The compound induces apoptosis via caspase-3 activation and suppresses metastatic potential by downregulating MMP-9 expression .

Table 3: Cytotoxicity Profile

Cell LineGI<sub>50</sub> (μM)Mechanism
A5491.2Caspase-3 activation
MCF-72.8MMP-9 inhibition
HT-293.5G0/G1 cell cycle arrest

Pharmacological Applications and Future Directions

Challenges and Optimization

Current limitations include moderate aqueous solubility (LogP = 3.9) and hepatic metabolism via CYP3A4. Prodrug strategies, such as phosphate esterification, are under investigation to improve pharmacokinetic profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator